molecular formula C23H20Cl2N2O3 B3471222 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide

4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B3471222
M. Wt: 443.3 g/mol
InChI Key: DASQDYZGHMKZON-UHFFFAOYSA-N
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Description

4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of dichloroanilino and dimethylphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide typically involves multiple steps:

    Formation of the dichloroanilino intermediate: This step involves the reaction of aniline with chlorine to introduce the dichloro groups.

    Coupling with oxoethoxy group: The dichloroanilino intermediate is then reacted with an oxoethoxy compound under controlled conditions to form the desired intermediate.

    Final coupling with dimethylphenylbenzamide: The intermediate is then coupled with dimethylphenylbenzamide to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide
  • 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate

Uniqueness

4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide is unique due to its specific substitution pattern and the presence of both dichloroanilino and dimethylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O3/c1-14-4-3-5-21(15(14)2)27-23(29)16-6-9-18(10-7-16)30-13-22(28)26-17-8-11-19(24)20(25)12-17/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASQDYZGHMKZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide
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4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide
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4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide
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4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide
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4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide

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